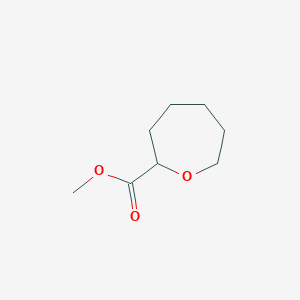

Methyl Oxepane-2-carboxylate

Description

General Context of Oxepane (B1206615) Heterocycles in Organic Synthesis and Chemical Diversity

Oxepanes are seven-membered heterocyclic ethers that serve as pivotal structural motifs in a multitude of biologically significant molecules. acs.orgdaneshyari.com Their prevalence in numerous natural products, particularly those of marine origin, underscores their importance. nih.govnih.gov These natural products often exhibit a wide range of biological activities, including potent cytotoxic properties against various cancer cell lines. nih.govnih.gov The rich chemical and stereochemical complexity of oxepane-containing natural products has made them attractive targets for total synthesis. nih.govnih.gov

The synthesis of the oxepane ring system, however, is a formidable challenge for organic chemists. acs.orgdaneshyari.com The formation of this seven-membered ring is often hindered by unfavorable entropic and enthalpic barriers, including transannular strain and torsional strain. acs.orgmdpi.com To overcome these hurdles, a variety of synthetic strategies have been developed, including:

Ring-closing metathesis (RCM): A powerful technique for the formation of cyclic olefins, which can be subsequently functionalized. rsc.orgnih.gov

Ring-expansion reactions: Methods that expand smaller, more readily available rings to the desired seven-membered system. mdpi.comnih.gov

Cyclization reactions: Including Lewis acid-mediated and organocatalytic intramolecular cyclizations. acs.orgrsc.org

Homologation strategies: Stepwise methods to build the seven-membered ring. rsc.org

The structural diversity of oxepanes is further enhanced by the potential for extensive functionalization around the heterocyclic core. This allows for the creation of libraries of oxepane-based compounds for biological screening, a strategy known as Biology-Oriented Synthesis (BIOS). nih.govwhiterose.ac.uk

Significance of Ester Functionalities in Medium-Ring Systems

The incorporation of an ester functionality, as seen in Methyl Oxepane-2-carboxylate, into a medium-ring system like oxepane introduces both synthetic challenges and functional opportunities. Ester groups are prevalent in a vast number of natural products and pharmaceuticals, contributing to their physicochemical properties and biological activity.

From a synthetic perspective, the presence of an ester can influence the reactivity of the molecule and may require the use of specific protecting group strategies during the construction of the heterocyclic core. However, the ester group also serves as a versatile chemical handle for further molecular elaboration. It can be readily transformed into a variety of other functional groups, including:

Carboxylic acids

Amides

Alcohols

Aldehydes

This functional group tolerance is crucial in the synthesis of complex molecules and in the generation of compound libraries for drug discovery. acs.org The ester moiety can also play a role in the conformational preference of the medium-sized ring, influencing its three-dimensional shape and, consequently, its interaction with biological targets.

Current Research Challenges and Opportunities for this compound

While specific research on this compound is limited, the broader context of medium-ring synthesis and functionalized oxepanes points to several key challenges and opportunities.

Challenges:

The primary challenge in the study of this compound lies in its synthesis. The inherent difficulties in constructing the seven-membered oxepane ring are compounded by the presence of the methyl carboxylate group at the 2-position. mdpi.comnih.govjyu.firsc.org Key hurdles include:

Controlling stereochemistry: The creation of specific stereoisomers of this compound would require highly selective synthetic methods.

Achieving high yields: The entropic and enthalpic barriers to medium-ring formation often lead to low reaction yields. mdpi.comnih.gov

Developing scalable routes: For any potential applications, a synthetic route that is efficient and can be performed on a larger scale is necessary.

Opportunities:

Despite the synthetic challenges, the potential applications of this compound and its derivatives are significant, particularly in the realm of medicinal chemistry. nih.govrsc.org The oxepane scaffold is a "privileged" structure in many biologically active natural products, and the ester functionality provides a gateway for diversification. nih.govwhiterose.ac.uk

Potential opportunities include:

Drug Discovery: As a building block for the synthesis of novel therapeutic agents. The oxepane core could impart favorable pharmacokinetic properties, while the ester allows for the introduction of various pharmacophores. ontosight.ai

Natural Product Synthesis: As a key intermediate in the total synthesis of complex natural products containing the oxepane motif. nih.govnih.gov

Materials Science: The parent oxepane can be polymerized, suggesting that functionalized derivatives like this compound could be explored as monomers for novel polymers with unique properties. wikipedia.org

The exploration of these opportunities is contingent on the development of robust and efficient synthetic methodologies to access this and related functionalized oxepane systems.

Interactive Data Tables

General Properties of Oxepane

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O | ontosight.aiwikipedia.org |

| Molar Mass | 100.16 g/mol | wikipedia.org |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Sweet, ether-like | ontosight.ai |

| Boiling Point | 140-141 °C | ontosight.ai |

| Melting Point | -17.5 °C | ontosight.ai |

| Solubility | Soluble in water and most organic solvents | ontosight.ai |

Representative Bioactive Oxepane-Containing Natural Products

| Compound | Source | Noted Biological Activity |

| Aplysistatin | Marine organisms | Inhibition of murine lymphocytic leukemia, antimalarial, anti-inflammatory |

| Austalides | Penicillium and Aspergillus genera | Various, part of a large family of meroterpenoids |

| Gymnocin-A | Gymnodinium mikimotoi (red tide dinoflagellate) | Cytotoxicity |

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl oxepane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)7-5-3-2-4-6-11-7/h7H,2-6H2,1H3 |

InChI Key |

JLXSDKNKARJBNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Oxepane 2 Carboxylate

Strategies for the Stereocontrolled Construction of the Oxepane (B1206615) Ring

The stereocontrolled synthesis of the oxepane ring is paramount for accessing specific isomers of Methyl Oxepane-2-carboxylate. A variety of powerful techniques have been established, which can be broadly categorized into ring-expansion, intramolecular cyclization, radical pathways, and cycloaddition/rearrangement reactions. organic-chemistry.org

Ring-Expansion Approaches from Smaller Carbocycles or Heterocycles

Ring-expansion strategies provide an effective entry to the oxepane framework by leveraging the strain of smaller, more readily available cyclic precursors. These methods avoid the entropic penalties associated with direct seven-membered ring cyclizations. rsc.org

One prominent method involves the Baeyer-Villiger oxidation of substituted cyclohexanones. This reaction inserts an oxygen atom adjacent to the carbonyl group, converting a six-membered carbocycle into a seven-membered lactone (a cyclic ester), which is a direct precursor to the oxepane ring. chemistrysteps.comwikipedia.org The regioselectivity of the oxygen insertion is predictable, governed by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. organic-chemistry.org For the synthesis of an oxepane-2-carboxylate precursor, a cyclohexanone (B45756) bearing a carboxyl or related group at the C2 position would be an ideal substrate.

Another powerful approach is the skeletal remodeling of cyclobutenol derivatives . Rhodium(I)-catalyzed reactions of 4-hydroxy-2-cyclobutenones can lead to substituted oxepane derivatives. The proposed mechanism involves a cascade of C-C bond formation and cleavage, proceeding through a fused bicyclic intermediate that undergoes β-carbon elimination to furnish the seven-membered oxepane scaffold. uni.lu

Ring expansions of cyclopropanes and epoxides have also been utilized. For instance, treatment of cyclopropanated sugars with a Lewis acid can furnish seven-membered oxacycles. nih.gov Similarly, tandem oxacyclizations of polyepoxides can be initiated to form oxepane products through endo-regioselective pathways. nih.gov

| Starting Material | Key Reaction | Catalyst/Reagent | Primary Product | Reference |

|---|---|---|---|---|

| Substituted Cyclohexanone | Baeyer-Villiger Oxidation | Peroxyacids (e.g., mCPBA) | Lactone (Oxepan-2-one) | chemistrysteps.comwikipedia.org |

| 4-Hydroxy-2-cyclobutenone | Skeletal Remodeling | Rh(I) complex | Substituted Oxepane | uni.lu |

| Cyclopropanated Sugar | Lewis Acid-Mediated Expansion | Lewis Acid (e.g., TMSOTf) | Oxepene | nih.gov |

| 1,5-Diepoxide | Tandem Oxacyclization | Acid or Lewis Acid | Oxepane | nih.gov |

Intramolecular Cyclization Reactions for Seven-Membered Ring Formation

Direct intramolecular cyclization of an acyclic precursor is a fundamental approach to ring formation, though it can be challenging for seven-membered systems. Success often relies on strategies that pre-organize the substrate or utilize highly efficient ring-closing reactions.

Electrophilic cyclization of unsaturated alcohols is a common tactic. For example, diastereoselective C-O cyclization of allylic alcohols derived from pyranose lactols can be initiated by electrophilic reagents like mercury(II) trifluoroacetate, leading to functionalized oxepanes. chemistrysteps.com Another route involves the endo-cycloisomerization of terminal alkynols, which can be catalyzed by ruthenium complexes to efficiently yield seven-membered enol ethers. nih.gov

Tandem reactions that form multiple bonds and a ring in one sequence are also powerful. Biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides, where epoxide groups act as both electrophilic and nucleophilic partners, can generate oxepane structures stereospecifically. nih.gov

Radical Cyclization Pathways to Oxepanes

Radical cyclizations offer a distinct advantage as they proceed via neutral intermediates, making them tolerant of various functional groups and often proceeding under mild conditions. researchgate.net These intramolecular transformations are typically very rapid and selective. The general process involves three main steps: selective generation of a radical, the intramolecular cyclization event, and subsequent quenching of the newly formed cyclic radical. researchgate.net

The synthesis of thiepane, a sulfur analog of oxepane, has been achieved through the radical cyclization of 5-hexenethiol under photolytic conditions, illustrating the viability of this pathway for seven-membered heterocycles. rsc.org For oxepanes, this strategy often involves the cyclization of an oxygen-centered radical or a carbon-centered radical onto a tethered double bond or other radical acceptor. organic-chemistry.org Glucal-derived intermediates, for example, can be subjected to radical cyclization to afford functionalized oxepanes with a high degree of stereocontrol. researchgate.net

Lewis Acid-Catalyzed Cycloadditions and Rearrangements

Lewis acids play a crucial role in promoting reactions that construct the oxepane ring. They can activate substrates towards cyclization, cycloaddition, or rearrangement pathways. organic-chemistry.org For example, Lewis acids can mediate the intramolecular cyclization of γ-oxo-substituted allylic stannanes that also contain an aldehyde group, producing polycyclic ether skeletons containing oxepane rings with high stereoselectivity. nih.gov

While specific [5+2] or [4+3] cycloadditions leading directly to the oxepane ring of this compound are less commonly detailed, the principles of Lewis acid catalysis are central to many related transformations. For instance, the Nicholas–Ferrier rearrangement, a method sometimes used in oxepane synthesis, can be facilitated by Lewis acids. organic-chemistry.org These catalysts activate functional groups, enabling ring-forming events that might otherwise be kinetically unfavorable.

Introduction of the Methyl Carboxylate Functionality

The synthesis of the target molecule, this compound, requires not only the formation of the oxepane ring but also the specific installation of a methyl ester at the C2 position. This is typically achieved not by direct C-H functionalization, but by constructing the ring from a precursor that already contains, or can be easily converted to, a carboxylic acid at the desired position.

A highly effective strategy is to employ the Baeyer-Villiger oxidation on a 2-substituted cyclohexanone, such as a cyclohexanone-2-carboxylate derivative. The predictable regiochemistry of this reaction, driven by the migratory aptitude of the more substituted α-carbon, results in the insertion of an oxygen atom between the carbonyl carbon and the C2-carbon. organic-chemistry.orgchemistrysteps.com This directly produces a seven-membered lactone (an oxepan-2-one derivative) with the carboxylate group retained at the original C2 position. This lactone can then be hydrolyzed to the corresponding 6-hydroxyheptanoic acid derivative, which can be cyclized to the oxepane carboxylic acid or directly esterified.

Regioselective Esterification Techniques

Once the precursor, Oxepane-2-carboxylic acid, is obtained, the final step is its conversion to the corresponding methyl ester. This is a standard transformation in organic synthesis.

The most common and direct method is the Fischer esterification . This technique involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of methanol as the solvent drives the equilibrium towards the formation of the methyl ester product. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com

Other methods for esterification are also available for substrates that may be sensitive to strong acids. These include reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP), known as the Steglich esterification. commonorganicchemistry.com However, for a relatively robust substrate like Oxepane-2-carboxylic acid, Fischer esterification is generally efficient and widely used.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol. Suitable for non-acid-sensitive substrates. | masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. | commonorganicchemistry.com |

| Alkylation | Base, Methyl Iodide (MeI) | Alkylation of the carboxylate anion. Can have competing alkylation at other nucleophilic sites. | commonorganicchemistry.com |

Conversion of Precursor Carboxylic Acids to Methyl Esters.

The conversion of oxepane-2-carboxylic acid to its corresponding methyl ester, this compound, is a critical step in many synthetic sequences. Several methodologies exist for this transformation, each with distinct advantages and operational considerations. The choice of method often depends on the scale of the reaction, the presence of other functional groups in the substrate, and safety requirements.

The reaction of carboxylic acids with diazomethane (CH₂N₂) is a classic, highly efficient method for the synthesis of methyl esters. researchgate.net This method is renowned for producing excellent yields under very mild conditions, with the sole byproduct being nitrogen gas, which simplifies product isolation and purification. almerja.comwordpress.com

The mechanism involves a two-step process. masterorganicchemistry.com Initially, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule, which acts as a weak base. libretexts.org This protonation step forms a carboxylate anion and an unstable methyldiazonium cation (H₃C-N₂⁺). almerja.commasterorganicchemistry.com In the second step, the carboxylate anion acts as a nucleophile in an SN2 reaction, attacking the methyl group of the diazonium ion. libretexts.orglibretexts.org This results in the formation of the methyl ester and the liberation of dinitrogen (N₂), an exceptionally good leaving group. masterorganicchemistry.com

Despite its efficiency, the use of diazomethane is severely hampered by significant safety concerns. Diazomethane is a highly toxic and potentially explosive gas with a low boiling point (-23 °C). masterorganicchemistry.comlibretexts.org It must be prepared and handled in dilute ethereal solutions using specialized glassware to minimize the risk of explosion. masterorganicchemistry.com These hazards often limit its application to small-scale syntheses. almerja.com

(Trimethylsilyl)diazomethane ((CH₃)₃SiCHN₂ or TMS-diazomethane) has emerged as a widely adopted and safer alternative to diazomethane for the methylation of carboxylic acids. wikipedia.org It is a relatively stable liquid that is commercially available in solutions of hexane (B92381) or diethyl ether, making it significantly easier and safer to handle than its non-silylated counterpart. wikipedia.orgtcichemicals.com

The esterification using TMS-diazomethane is typically performed by adding the reagent to a solution of the carboxylic acid in a solvent mixture containing methanol, such as toluene/methanol or diethyl ether/methanol. tcichemicals.comresearchgate.net The reaction proceeds smoothly under mild conditions to give near-quantitative yields of the corresponding methyl ester. researchgate.net

Mechanistic studies have revealed that the reaction does not proceed by direct methylation from TMS-diazomethane. researchgate.net Instead, in the presence of an acid catalyst and excess methanol, TMS-diazomethane undergoes desilylation to generate diazomethane in situ. researchgate.net This newly formed diazomethane then reacts with the carboxylic acid via the mechanism described previously. The presence of methanol is crucial; if it is omitted, significant amounts of trimethylsilylmethyl ester byproducts (RCO₂CH₂SiMe₃) can be formed. wikipedia.org

| Method | Reagent | Conditions | Advantages | Disadvantages |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Dilute ether solution, 0 °C to room temp. | High yield, clean reaction (N₂ byproduct), mild conditions. almerja.comwordpress.com | Highly toxic, explosive, not commercially available (must be generated in situ). masterorganicchemistry.comlibretexts.org |

| TMS-Diazomethane Approach | (CH₃)₃SiCHN₂ | Methanol co-solvent, room temp. | Safer alternative to CH₂N₂, high yield, commercially available, mild conditions. wikipedia.orgtcichemicals.com | Slower reaction than CH₂N₂, requires methanol to avoid side products. wordpress.comwikipedia.org |

Fischer Esterification

One of the most fundamental methods for ester synthesis is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (oxepane-2-carboxylic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The Fischer esterification is a reversible, equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the methyl ester, Le Châtelier's principle is applied. This is typically achieved by using a large excess of methanol, which acts as both the solvent and the reagent, or by actively removing the water formed during the reaction. organic-chemistry.orglibretexts.org The mechanism is a multi-step sequence involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, and elimination of water to yield the final ester. masterorganicchemistry.comlibretexts.org

Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. nih.gov While not a direct conversion from a carboxylic acid, it is a relevant method if an ester of oxepane-2-carboxylic acid other than the methyl ester is already available. For example, ethyl oxepane-2-carboxylate could be converted to this compound by reaction with methanol in the presence of an acid or base catalyst. Similar to Fischer esterification, this is an equilibrium process that is driven to completion by using a large excess of methanol. nih.gov

| Method | Reagents | Conditions | Driving Force |

| Fischer Esterification | Oxepane-2-carboxylic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Heating (reflux) | Large excess of methanol and/or removal of water. organic-chemistry.orglibretexts.org |

| Transesterification | Existing Oxepane-2-carboxylate ester, Methanol, Acid/Base Catalyst | Heating (reflux) | Large excess of methanol. nih.gov |

Chiral Pool and Asymmetric Synthesis Approaches to Enantiopure Oxepane-2-carboxylates

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For a chiral molecule like this compound, obtaining a single enantiomer can be achieved through chiral pool synthesis or asymmetric synthesis.

Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. elsevierpure.com Compounds such as carbohydrates, amino acids, and terpenes provide a rich source of stereocenters that can be incorporated into a target molecule. elsevierpure.comnih.gov For the synthesis of an enantiopure oxepane derivative, a starting material like D-glucose or a specific amino acid could be chemically modified through a series of stereocontrolled reactions to construct the seven-membered oxepane ring while preserving the initial stereochemical integrity. elsevierpure.comrsc.org

Asymmetric Synthesis

Asymmetric synthesis creates the desired chiral centers from achiral or racemic precursors through the use of a chiral influence. This can be accomplished in several ways:

Chiral Catalysts: A small amount of a chiral catalyst can direct a reaction to produce a large amount of an enantiomerically enriched product.

Chiral Auxiliaries: An achiral starting material can be temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. nih.gov After the key stereocenter is set, the auxiliary is removed.

Substrate-Controlled Reactions: A stereocenter already present in a molecule can direct the formation of a new stereocenter. nih.gov

For this compound, an asymmetric approach could involve a catalytic asymmetric cyclization of an achiral precursor to form the oxepane ring enantioselectively. nsf.gov

Development of Convergent and Divergent Synthetic Routes

The strategic planning of a synthesis is crucial for efficiency and versatility. Convergent and divergent approaches offer different advantages in the synthesis of this compound and its derivatives.

Convergent Synthesis

In a convergent synthesis, different fragments of the target molecule are prepared independently and then joined together in the later stages of the synthetic sequence. This approach is generally more efficient for complex targets because it allows for parallel synthesis of key intermediates and maximizes the yield of late-stage, value-added steps. A convergent synthesis of this compound might involve the preparation of a C5 carbon chain with appropriate functional groups and a separate C2 unit, which are then coupled in a ring-closing reaction to form the oxepane heterocycle.

Divergent Synthesis

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. This compound is an ideal starting point for a divergent approach. The ester functionality can be easily transformed into a wide range of other groups (e.g., alcohols via reduction, amides via amidation, or other esters via transesterification). Furthermore, the oxepane ring itself can be modified at other positions, allowing for the creation of a diverse set of analogues for applications such as drug discovery.

Chemical Reactivity and Mechanistic Organic Transformations of Methyl Oxepane 2 Carboxylate

Reactivity Profile of the Oxepane (B1206615) Ring System

The oxepane ring, a seven-membered cyclic ether, is a prevalent motif in numerous biologically active natural products. rsc.org Its synthesis and reactivity are of significant interest to chemists, although the formation of such medium-sized rings can be challenging due to unfavorable entropic and enthalpic factors. rsc.orgresearchgate.net

Ring-Opening Reactions and Derivatization

Ring-opening reactions of oxepanes provide a versatile strategy for the synthesis of functionalized acyclic compounds. These reactions can be initiated by various reagents and conditions, leading to the cleavage of a carbon-oxygen bond within the ring. For instance, treatment of oxepane systems with Lewis acids can facilitate ring opening, often as part of a rearrangement cascade. mit.edu

Derivatization of the oxepane ring can be achieved through several methods, often leveraging the existing functionality or by creating new reactive sites. rsc.org For example, the presence of an olefinic double bond within an oxepine, a related unsaturated seven-membered ring, allows for a variety of transformations such as dihydroxylation, halogenation, and arylation to yield a diverse array of functionalized oxepanes. rsc.org Furthermore, the hydroxyl groups on polyoxygenated oxepanes can be protected and then converted into other functional groups, enabling further derivatization. rsc.org

Electrophilic and Nucleophilic Functionalization at Ring Positions

The oxepane ring can undergo functionalization at various positions through reactions with electrophiles and nucleophiles. The oxygen atom within the ring can act as a Lewis base, coordinating to electrophiles and activating the ring for subsequent reactions. acs.org

Electrophilic Functionalization: Electrophilic addition to unsaturated oxepanes (oxepines) is a common strategy to introduce new functional groups. rsc.org For instance, the reaction of an oxepine with an electrophile can lead to the formation of a more substituted oxepane derivative.

Nucleophilic Functionalization: Nucleophilic attack can occur at carbon atoms of the oxepane ring, particularly at positions activated by adjacent functional groups. In the case of Methyl Oxepane-2-carboxylate, the carbon alpha to the ester group (the C2 position) and the carbon alpha to the ring oxygen (the C7 position) are potential sites for nucleophilic attack, depending on the reaction conditions. The stereochemistry of nucleophilic additions to oxepane systems can often be controlled by the existing stereocenters in the molecule. rsc.org

Rearrangement Pathways and Ring Contraction/Expansion

Oxepane derivatives can participate in various rearrangement reactions, which can lead to the formation of other ring systems, including ring contraction to smaller rings like tetrahydropyrans or ring expansion of smaller rings to form the oxepane core. rsc.orgmit.edu

Ring Expansion: A common strategy for synthesizing oxepanes is through the ring expansion of smaller, more readily available cyclic precursors. rsc.org For instance, the treatment of certain pyranose-derived compounds with Lewis acids can induce a Nicholas-Ferrier rearrangement, leading to the formation of an oxepane ring. rsc.orgmit.edu Another method involves the ring expansion of cyclopropane-fused carbohydrates. mit.edu

Ring Contraction: While less common, ring contraction of oxepanes to form smaller rings like pyrrolidines has been reported under specific photochemical conditions, although this is more established for nitrogen-containing heterocycles. nih.gov The transformation of δ-lactones (which can be related to oxepanes) to methyl oxetane-2-carboxylates has also been documented. acs.org

Relation to Oxetanes and Oxiranes: The synthesis of oxepanes can sometimes involve epoxide (oxirane) ring-opening reactions as a key step. rsc.orgnih.gov For example, an intramolecular epoxide ring-opening by a suitably positioned nucleophile can lead to the formation of the seven-membered oxepane ring. acs.org This highlights the synthetic relationship between these different-sized oxygen-containing heterocycles.

Reactions of the Methyl Carboxylate Moiety

The methyl carboxylate group in this compound is a versatile functional group that can undergo a range of transformations common to esters.

Ester Hydrolysis and Saponification

Ester hydrolysis is a fundamental reaction of esters, which can be carried out under either acidic or basic conditions. science-revision.co.ukpressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., sulfuric or hydrochloric acid) and an excess of water, this compound can be hydrolyzed back to the corresponding carboxylic acid (Oxepane-2-carboxylic acid) and methanol (B129727). science-revision.co.uklibretexts.org This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. science-revision.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. pressbooks.pub

Saponification (Base-Promoted Hydrolysis): When heated with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, the methyl ester undergoes saponification. science-revision.co.uklibretexts.org This reaction is irreversible and yields the corresponding carboxylate salt (e.g., sodium oxepane-2-carboxylate) and methanol. science-revision.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. science-revision.co.uk The mechanism proceeds via nucleophilic acyl substitution with the hydroxide ion as the nucleophile. pressbooks.pub

Amidation and Other Carboxyl Group Transformations

The methyl ester group can be converted into a variety of other functional groups, with amidation being a particularly important transformation.

Amidation: The reaction of this compound with an amine can produce the corresponding amide. This transformation is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. rsc.org Direct amidation of esters can be a powerful tool for creating diverse molecular structures. rsc.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent like HATU or by converting the carboxylic acid to a more reactive species such as an acid chloride. fishersci.itworktribe.com

Other Transformations: The carboxylic acid obtained from the hydrolysis of the ester can be subjected to various other transformations. For example, it can be reduced to the corresponding primary alcohol. It can also be converted to other ester derivatives by reaction with different alcohols under appropriate conditions. libretexts.org Furthermore, the carboxylate can be alkylated using an SN2 reaction with a primary alkyl halide. libretexts.org

Reduction to Alcohol or Aldehyde Functionalities

The chemical structure of this compound presents two key functionalities susceptible to reduction: the methyl ester group and the cyclic ester (lactone) embedded within the oxepane ring. The selective reduction of either of these groups to an alcohol or an aldehyde is a valuable transformation in organic synthesis, allowing for the generation of diverse molecular architectures. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Commonly, the reduction of esters to primary alcohols is achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org It is anticipated that the treatment of this compound with an excess of LiAlH₄ would lead to the reduction of both the methyl ester and the lactone, resulting in the formation of a diol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to an aldehyde, which is further and rapidly reduced to the primary alcohol. chemistrysteps.comlibretexts.org

The partial reduction of esters to aldehydes requires more nuanced conditions to prevent over-reduction to the alcohol. A widely utilized reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com By using a stoichiometric amount of DIBAL-H at low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage. masterorganicchemistry.comchemistrysteps.comic.ac.uk At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable and does not break down to the aldehyde until aqueous workup. chemistrysteps.comic.ac.uk This method would likely be effective for the selective reduction of the methyl ester group of this compound to an aldehyde, yielding methyl 7-oxooxepane-2-carboxylate. The lactone functionality can also be reduced by DIBAL-H to a lactol (a cyclic hemiacetal). adichemistry.compsgcas.ac.in

Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent than LiAlH₄ and is typically used for the reduction of aldehydes and ketones. libretexts.orgbeilstein-journals.org While it does not typically reduce esters under standard conditions, its reactivity can be enhanced by using it in mixed solvent systems, such as tetrahydrofuran-methanol, allowing for the reduction of esters and lactones to alcohols. oup.com This could provide a pathway to the diol product under less harsh conditions than LiAlH₄.

Catalytic hydrogenation is another important method for the reduction of esters. Pincer ruthenium complexes, for example, have demonstrated efficacy in the hydrogenation of various esters and lactones to their corresponding alcohols under an atmosphere of hydrogen gas. organic-chemistry.org

The chemoselective reduction of one carbonyl group in the presence of the other in this compound would be a significant challenge. The relative reactivity of the exocyclic methyl ester versus the endocyclic lactone would likely be influenced by steric and electronic factors.

Table 1: Summary of Reducing Agents and Expected Products

| Reducing Agent | Expected Product(s) | Key Reaction Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diol | Excess reagent, typically at room temperature |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde or Lactol | 1 equivalent of reagent at low temperature (-78 °C) |

| Sodium borohydride (NaBH₄) with alcohol co-solvent | Diol | Refluxing in t-butyl alcohol/methanol or THF/methanol |

| Catalytic Hydrogenation (e.g., Ru-pincer complexes) | Diol | Hydrogen gas atmosphere, specific catalyst loading and temperature |

Investigation of Reaction Mechanisms and Intermediates

The mechanistic pathways for the reactions of this compound are dictated by the fundamental principles of organic chemistry, particularly the behavior of carbonyl compounds. The electron-deficient nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, which is the initial step in many of its transformations. libretexts.org

In the context of reduction reactions, the mechanism involves the transfer of a hydride ion from a reducing agent to the carbonyl carbon. libretexts.org For a reagent like LiAlH₄, the reaction with an ester proceeds through a two-step hydride addition. The first hydride attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide (B1231860) group to form an aldehyde. The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by another hydride ion to form an alkoxide, which is then protonated upon workup to yield the primary alcohol. chemistrysteps.com

When DIBAL-H is used for the partial reduction to an aldehyde, the mechanism is subtly different. The reaction is conducted at low temperatures, which stabilizes the initial tetrahedral intermediate. chemistrysteps.comic.ac.uk This intermediate, coordinated to the aluminum species, does not readily eliminate the alkoxide. The reaction is quenched at this low temperature, and upon aqueous workup, the intermediate is hydrolyzed to a hemiacetal, which then collapses to the desired aldehyde. ic.ac.uk This control over the stability of the intermediate is key to preventing over-reduction.

A reaction intermediate is a transient species that is formed during a chemical reaction and is consumed in a subsequent step to form the final product. libretexts.org In the reduction of this compound, the tetrahedral adducts formed upon hydride attack are key reaction intermediates. Spectroscopic techniques could potentially be used to observe these intermediates under specific conditions, providing direct evidence for the proposed mechanisms.

The movement of electron pairs during these reactions is often depicted using curly arrows, which show the flow of electrons from an electron-rich source (like a nucleophile or a bond) to an electron-deficient sink (like an electrophilic carbon). savemyexams.com For instance, in a nucleophilic substitution reaction, an arrow would originate from the lone pair of the nucleophile and point to the electrophilic carbon, while another arrow would show the departure of the leaving group with its bonding electrons. libretexts.orgsavemyexams.com

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and often more selective pathways for the transformation of organic molecules. For a compound like this compound, several types of catalytic reactions can be envisaged, primarily focusing on the reactivity of the oxepane ring and the ester functionalities.

One of the most significant catalytic transformations for cyclic esters is ring-opening polymerization (ROP). chinesechemsoc.orgwiley-vch.demdpi.com This process involves the cleavage of the ester bond within the oxepane ring and the subsequent formation of a polyester (B1180765). The driving force for the ROP of many cyclic monomers is the release of ring strain. wiley-vch.demdpi.com While six-membered rings are generally considered strain-free, seven-membered rings like oxepane possess some ring strain, which can thermodynamically favor polymerization. mdpi.com A variety of catalysts can be employed for ROP, including metal-based catalysts and organocatalysts. google.com The mechanism of ROP can proceed through anionic, cationic, or coordination pathways, depending on the catalyst and reaction conditions. wiley-vch.de

Organocatalysis has emerged as a powerful tool in organic synthesis. For instance, organocatalytic oxa-conjugate addition reactions have been utilized for the stereoselective synthesis of oxepanes. acs.orgcsic.es While this is a method for forming the oxepane ring, it highlights the potential for organocatalysts to interact with and influence the reactivity of the oxepane system.

Catalytic reductions, as mentioned previously, are also a key class of transformations. The use of transition metal catalysts, such as those based on ruthenium or manganese, can facilitate the reduction of esters and lactones to alcohols under milder conditions than stoichiometric reagents. organic-chemistry.orgnih.gov For example, manganese(I) complexes have been shown to catalyze the hydrosilylation of a broad range of esters to alcohols. organic-chemistry.org

Furthermore, the oxepane ring itself can be the subject of catalytic transformations. For example, methods for the synthesis of substituted oxepanes often involve catalytic ring-closing or ring-expansion reactions. acs.orgnih.govresearchgate.net While these are typically for the formation of the ring, the principles can be applied to understand the stability and potential for catalytic rearrangement of the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of Methyl Oxepane-2-carboxylate in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively allow for the assignment of all proton and carbon signals and establish the connectivity of the atoms.

Due to the lack of specific, published experimental spectra for this compound, the following tables represent expected chemical shifts based on the analysis of structurally similar compounds, such as other substituted oxepanes and methyl esters. The oxepane (B1206615) ring protons (positions 3 through 7) would present as a series of complex, overlapping multiplets in the ¹H NMR spectrum.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 4.2 - 4.4 | dd | 1H |

| H-3 | 1.8 - 2.1 | m | 2H |

| H-4 | 1.5 - 1.7 | m | 2H |

| H-5 | 1.5 - 1.7 | m | 2H |

| H-6 | 1.8 - 2.0 | m | 2H |

| H-7 | 3.9 - 4.1 | m | 2H |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 170 - 175 |

| C-2 | 75 - 80 |

| C-3 | 28 - 32 |

| C-4 | 24 - 28 |

| C-5 | 24 - 28 |

| C-6 | 30 - 35 |

| C-7 | 65 - 70 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity within the molecule, resolving signal overlap, and finalizing the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons. Strong cross-peaks would be expected between H-2 and the H-3 protons, between H-3 and H-4, and so on, confirming the sequential arrangement of methylene (B1212753) groups within the oxepane ring. A cross-peak between the H-6 and H-7 protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the oxepane ring carbons (C2 through C7) and the methyl ester carbon. The carbonyl carbon (C1) would not show a correlation as it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together different parts of the molecule. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.

Correlations from the H-2 proton to the carbonyl carbon (C1) and to C-3.

Correlations from the H-7 protons to C-6 and C-2 (through the ether oxygen).

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected by bonds. This is critical for determining the three-dimensional structure and preferred conformation of the flexible seven-membered oxepane ring. The oxepane ring is known to adopt a stable chair-like conformation.

For this compound, NOESY/ROESY experiments would be used to define the orientation of the methyl carboxylate group at the C-2 position. For instance, observing a spatial correlation between the H-2 proton and specific axial or equatorial protons on the C-4 or C-6 positions would help to establish its relative stereochemistry and the ring's conformational preference.

The oxepane ring is not static but undergoes conformational exchange, such as ring inversion between different chair or boat forms. Dynamic NMR (DNMR) spectroscopy, typically involving variable-temperature (VT) experiments, can be used to study these processes.

By acquiring ¹H NMR spectra at different temperatures, the rate of this conformational exchange can be measured. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for axial and equatorial protons might be resolved. As the temperature increases, the rate of ring inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures. Analyzing the line shapes at different temperatures allows for the calculation of the activation energy barrier for the ring inversion process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the expected data would confirm its molecular formula as C₇H₁₂O₃.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Under techniques like Electron Ionization (EI), the molecular ion will break apart in predictable ways.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Proposed Structure/Fragment | Expected Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₁₂O₃ | 144.0786 |

| [M - •OCH₃]⁺ | C₆H₉O₂ | 113.0597 |

| [M - •COOCH₃]⁺ | C₆H₁₁O | 99.0804 |

The primary fragmentation pathways would likely involve the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the entire methyl carboxylate radical (•COOCH₃). Further fragmentation would involve the characteristic cleavage of the oxepane ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Specificity

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. The most prominent feature for this compound would be the very strong absorption band from the ester carbonyl (C=O) stretch. Other key absorptions include the C-O stretches from the ester and the ether linkages, and the C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations of non-polar bonds and provides complementary information to FT-IR. While the carbonyl stretch is also visible in Raman, it is typically weaker than in the IR spectrum. The C-C bond vibrations of the oxepane ring backbone and the symmetric C-H bending modes are often more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive profile of the molecule's functional groups and can also offer insights into conformational specificity, as different conformers can give rise to slight shifts in vibrational frequencies.

Table 4: Expected Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ~2950 - 2850 | C-H (alkane) stretch | Medium-Strong | Strong |

| ~1735 - 1750 | C=O (ester) stretch | Very Strong | Medium |

| ~1470 - 1430 | C-H bend | Medium | Medium |

| ~1250 - 1150 | C-O (ester) stretch | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The presence and position of absorption bands are dependent on the types of chromophores—parts of a molecule that absorb light—present.

This compound lacks any extended conjugated π-systems or strong chromophores. The only relevant electronic transition is the weak, symmetry-forbidden n → π* transition associated with the carbonyl group of the ester. This transition typically occurs at a wavelength around 210-220 nm. Consequently, the compound is expected to be transparent in the visible region (400-800 nm) and show only weak absorption in the near-UV region. For many practical purposes and in most common solvents, it would be considered non-absorbing on a standard UV-Vis spectrophotometer.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific single-crystal X-ray diffraction analysis for this compound is not extensively documented in the reviewed literature, the solid-state structures of related oxepane-containing molecules and cyclic esters provide significant insights into the likely molecular geometry and conformational preferences of this compound. X-ray crystallography is an indispensable tool for the unambiguous determination of three-dimensional molecular structures, offering precise data on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the crystalline state.

The seven-membered oxepane ring is known to be conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted in the solid state is influenced by the nature and position of substituents on the ring, as well as by intermolecular interactions that stabilize the crystal lattice.

For instance, the crystal structure of tert-butyl 3-(8-bromo-4H,10H-1,2-oxazolo[4,3-c] rsc.orgbenzoxepin-10-yl)-2-methyl-1H-indole-1-carboxylate reveals that the seven-membered oxepin (B1234782) ring adopts a twisted-boat conformation. researchgate.net This non-planar conformation is a common feature of seven-membered rings, as it alleviates torsional strain. It is plausible that the unsubstituted oxepane ring in this compound would also favor a non-planar conformation.

In the absence of a dedicated crystal structure for this compound, the following table presents hypothetical, yet plausible, crystallographic parameters based on analyses of structurally similar compounds. These values are intended to be illustrative of what might be expected from a future X-ray crystallographic study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 12.0 |

| b (Å) | 5.0 - 8.0 |

| c (Å) | 10.0 - 15.0 |

| β (°) | 95 - 110 |

| V (ų) | 800 - 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.1 - 1.3 |

This table is generated for illustrative purposes based on related structures and does not represent experimentally determined data for this compound.

The determination of the precise solid-state structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing definitive data to validate theoretical conformational analyses and to understand the influence of the methyl carboxylate substituent on the oxepane ring's geometry and crystal packing.

Theoretical and Computational Chemistry Studies of Methyl Oxepane 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of a wide range of molecular properties. For "Methyl Oxepane-2-carboxylate," DFT calculations would be instrumental in elucidating its fundamental chemical nature.

The three-dimensional structure of a molecule is fundamental to its function and reactivity. For the oxepane (B1206615) ring, which is a seven-membered heterocycle, a number of conformations are possible due to its flexibility. Computational studies on oxepane have identified various low-energy conformations, such as the twist-chair and boat-chair forms. nih.gov The introduction of a methyl carboxylate group at the 2-position would further influence the conformational landscape of the molecule, with certain conformations being favored to minimize steric hindrance and optimize electronic interactions.

A systematic conformational search followed by geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would reveal the most stable conformers of "this compound." nih.govmdpi.com The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Calculated Geometric Parameters for the Oxepane Ring (Note: These parameters are for the parent oxepane ring and serve as a baseline for understanding the structure of its derivatives.)

| Parameter | M06-2X/6-311++G(d,p) | MP2/aug-ccPVTZ |

| C1-C2 Bond Length (Å) | 1.5283 | 1.5239 |

| C1-O Bond Length (Å) | 1.4159 | 1.4225 |

| C-O-C Bond Angle (°) | 114.8 | 114.9 |

| Dihedral Angle (C-C-C-C) (°) | -78.5 | -78.3 |

| Data sourced from a computational study on oxepane. researchgate.net |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies greater stability. acs.orgresearchgate.net

For "this compound," the HOMO is expected to be localized primarily on the oxygen atom of the oxepane ring and the carbonyl oxygen of the ester group, reflecting the regions of highest electron density. The LUMO, conversely, would likely be centered on the carbonyl carbon and the adjacent carbon of the ring, indicating the most probable sites for nucleophilic attack. DFT calculations would provide precise energies and spatial distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for Oxepane (Note: These values are for the parent oxepane ring.)

| Orbital | Energy (eV) (M06-2X) |

| HOMO | -7.54 |

| LUMO | 4.87 |

| HOMO-LUMO Gap | 12.41 |

| Data sourced from a computational study on oxepane. nih.govresearchgate.net |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For "this compound," the MESP map would likely show a significant negative potential around the carbonyl oxygen of the ester group and the ether oxygen of the oxepane ring. A positive potential would be expected around the hydrogen atoms and the carbonyl carbon. This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Computational Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These calculated values, when compared to experimental spectra, can aid in the structural elucidation and conformational analysis of "this compound."

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy. nih.govnih.gov For "this compound," characteristic peaks for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and various C-H stretches and bends would be predicted.

Table 3: Selected Calculated Vibrational Frequencies for Oxepane (Note: These are for the parent oxepane ring.)

| Vibrational Mode | Calculated Frequency (cm-1) (M06-2X) |

| C-H Stretch | 2942, 2968, 3068 |

| CH2 Scissoring | 1440 - 1470 |

| C-C Stretch | 1139, 1164 |

| Data sourced from a computational study on oxepane. nih.govnih.gov |

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and corresponding UV-Vis absorption maxima. For "this compound," the primary absorption would likely be due to the n → π* transition of the carbonyl group in the ester.

Reaction Pathway Modeling, Transition State Characterization, and Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms. For "this compound," potential reactions of interest include its synthesis, hydrolysis of the ester, and ring-opening reactions of the oxepane moiety.

By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Calculating the energy profile of a reaction provides a detailed understanding of its feasibility and kinetics. For instance, modeling the acid-catalyzed ring-opening of the oxepane could reveal the preferred site of protonation and the subsequent steps leading to the ring-opened product.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. An MD simulation of "this compound" would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of their movements.

MD simulations are particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations and the transitions between them, providing a more complete picture than static geometry optimizations.

Solvent Effects: Explicitly including solvent molecules in the simulation allows for a detailed investigation of how the solvent influences the structure, dynamics, and reactivity of "this compound." The interactions with solvent molecules can significantly affect the conformational preferences and reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its physicochemical properties. In the context of this compound, and excluding biological activity, these models rely on theoretical descriptors calculated from the molecule's structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. The development of a QSAR model involves calculating a set of these descriptors and then using statistical methods to find a correlation between the descriptors and a specific property of interest.

Theoretical descriptors for this compound can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. These descriptors are crucial for predicting properties such as boiling point, melting point, solubility, and chromatographic retention times without the need for experimental measurements. Computational chemistry methods, particularly Density Functional Theory (DFT), are often employed to calculate these descriptors with a high degree of accuracy. chemrxiv.orgnih.gov

A selection of theoretical descriptors relevant to non-biological QSAR studies of this compound is presented below. These descriptors provide a numerical representation of the molecule's structural and electronic features.

Interactive Data Table of Theoretical Descriptors for this compound

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Bond Count | The total number of bonds in the molecule. | |

| Rotatable Bond Count | The number of bonds that allow free rotation around them. | |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |

| Balaban J Index | A topological index that considers the distances between all pairs of atoms. | |

| Kier & Hall Connectivity Indices | Indices that describe the connectivity and branching of the molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Ovality | A measure of the deviation of the molecular shape from a perfect sphere. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. ucsb.edu | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. ucsb.edu | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating molecular stability and reactivity. rsc.org | |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. ucsb.edu | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule, related to its polarity and transport properties. nih.gov |

Detailed research findings on the theoretical descriptors for cyclic ethers and carboxylate esters suggest that a combination of electronic and steric parameters often yields robust QSAR models. nih.gov For instance, the dipole moment and polarizability can be critical in predicting properties influenced by intermolecular forces. nih.govucsb.edu The HOMO and LUMO energies are fundamental in understanding the chemical reactivity and kinetic stability of the molecule. rsc.org

While specific QSAR studies on this compound are not extensively reported in the literature, the principles of QSAR modeling and the application of these theoretical descriptors are well-established for similar organic molecules. nih.govnih.gov The calculation of these descriptors for this compound would be the first step in developing predictive models for its various physicochemical properties, aiding in its characterization and potential applications in materials science and solvent chemistry.

Applications in Advanced Chemical Synthesis and Materials Science

Methyl Oxepane-2-carboxylate as a Versatile Synthetic Building Block

The oxepane (B1206615) motif is a core structural feature in a multitude of biologically active natural products, particularly those of marine origin. researchgate.netrsc.orgnih.gov The synthesis of these complex molecules often presents a considerable challenge to chemists due to the entropic and enthalpic barriers associated with forming seven-membered rings. rsc.org Consequently, pre-functionalized cyclic building blocks like this compound are of great interest as they can streamline synthetic routes.

The oxepane ring is a central component of numerous natural products exhibiting a wide range of biological activities, from potent cytotoxicity against cancer cell lines to acting as Ca²⁺-channel blockers. nih.gov The synthesis of these target molecules is a highly sought-after area of research. researchgate.net Methodologies to construct the oxepane core are diverse and include strategies such as ring-closing metathesis, radical cyclizations, and various ring-expansion tactics. rsc.org

This compound serves as an ideal starting point or intermediate in these synthetic pathways. The methyl ester group at the C-2 position is not merely a passive substituent; it is a versatile functional handle that can be elaborated into a wide array of other chemical groups. This allows chemists to build molecular complexity upon the oxepane scaffold. For instance, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous avenues for coupling with other fragments during a total synthesis campaign. This strategic placement of a modifiable group is crucial for the efficient assembly of complex natural product architectures. nih.gov

| Natural Product Family | Example Compound | Source | Noted Biological Activity |

|---|---|---|---|

| Guanidinium Alkaloids | Crambescidin 800 | Marine Sponges | Protection against oxidative stress, Ca²⁺-channel blocking. nih.gov |

| Austalides | (-)-Austalide B | Fungus (Aspergillus ustus) | Cytotoxicity. nih.gov |

| Polycyclic Ethers | Gambieric Acid A | Marine Dinoflagellates | Antifungal activity. researchgate.net |

While carboxylate groups are commonly employed as ligands in organometallic chemistry to modify the structural and reactivity properties of metal complexes, specific research detailing the application of this compound or its derivatives in ligand design for catalysis is limited. In principle, the carboxylate moiety, especially after hydrolysis to the corresponding carboxylic acid, could coordinate to a metal center. The sterically bulky and flexible oxepane backbone could influence the catalyst's stereoselectivity and solubility. However, there is currently a lack of published studies exploring this potential application.

Potential in Polymer Science and Macromolecular Engineering

Aliphatic polyesters are a major class of biodegradable and biocompatible polymers. tandfonline.com Ring-opening polymerization (ROP) of cyclic esters (lactones) is a primary method for their synthesis, offering excellent control over polymer molecular weight and structure. tandfonline.comrsc.org

This compound is a substituted seven-membered lactone. Its structure is closely related to ε-caprolactone, a widely studied monomer for producing poly(ε-caprolactone) (PCL), a commercially significant biodegradable polyester (B1180765). nih.govtandfonline.com The ROP of ε-caprolactone and its derivatives is well-established, using various catalytic systems, including organocatalysts and metal-based initiators like tin(II) octoate. nih.govrsc.org

Given this precedent, this compound is a strong candidate for ROP. The polymerization would proceed via the cleavage of the endocyclic ester bond to form a linear polyester. The presence of the methyl carboxylate substituent at the α-position (the C-2 position) relative to the carbonyl group is expected to significantly influence the monomer's reactivity. Studies on other α-substituted caprolactones have shown that such modifications can affect polymerization kinetics due to steric and electronic effects. rsc.org For instance, substituents near the ester linkage can alter the rate of polymerization, a critical parameter for designing and controlling polymer synthesis. rsc.org

Furthermore, this compound could be used in copolymerizations with other cyclic esters, such as ε-caprolactone or lactide. chemrxiv.orgresearchgate.net This would allow for the synthesis of random or block copolymers, incorporating the pendant carboxylate functionality at controlled intervals along the polymer backbone and thereby tailoring the material's properties.

| Monomer | Ring Size | Key Functional Group | Polymerization Product |

|---|---|---|---|

| ε-Caprolactone | 7-membered | Intra-ring ester | Poly(ε-caprolactone) |

| This compound | 7-membered | Intra-ring ester, Pendant methyl ester | Poly(this compound) |

| L-Lactide | 6-membered (dimer) | Two intra-ring esters | Poly(L-lactic acid) |

The ROP of this compound would yield a polyester with a pendant methyl ester group on each repeating unit. This side-chain functionality is a key feature, as it transforms the otherwise simple polyester backbone into a versatile platform for post-polymerization modification. nih.govresearchgate.net The presence of these reactive handles allows for the creation of a diverse range of functional polymer architectures with tailored properties. nih.gov

The pendant methyl ester groups can be readily modified through various chemical reactions:

Hydrolysis: Treatment with acid or base can convert the ester groups into carboxylic acid groups. utwente.nl This modification dramatically increases the polymer's hydrophilicity and introduces pH-responsive behavior. nih.gov

Aminolysis: Reaction with primary or secondary amines can convert the ester groups into amide groups, allowing for the attachment of biomolecules, drugs, or other functional moieties. researchgate.netrsc.org

Transesterification: The methyl ester can be exchanged with other alcohols to introduce different functionalities.

These modifications can be used to control properties such as solubility, thermal characteristics, and biodegradability, and to prepare materials for specific applications like drug delivery or tissue engineering. nih.govnih.gov For example, introducing carboxylic acid groups can enhance degradation rates due to the catalytic effect of the pendant acid groups on the hydrolysis of the main-chain ester bonds. utwente.nl

Applications in Supramolecular Chemistry and Self-Assembly (if structurally implied)

The ability to create well-defined functional polymers from this compound directly implies their potential use in supramolecular chemistry. Supramolecular polymers are formed through the non-covalent association of monomeric units or polymer chains, leading to ordered and often functional materials. nih.govresearchgate.net

Polymers derived from this compound could be designed to self-assemble through several mechanisms:

Block Copolymer Assembly: By synthesizing block copolymers—for instance, a hydrophobic block of poly(ε-caprolactone) and a hydrophilic block of poly(this compound) (after hydrolysis to the polyacid)—amphiphilic macromolecules can be created. In a selective solvent (e.g., water), these block copolymers would self-assemble into nanostructures such as micelles or vesicles.

Side-Chain Interactions: The functional groups introduced via post-polymerization modification can drive self-assembly. For example, carboxylic acid side chains can form strong hydrogen bonds, leading to the formation of organized structures in the solid state or in non-polar solvents. nih.gov

These self-assembled systems are of interest for applications in nanotechnology and biomedicine, where ordered structures on the nanoscale can be used for drug encapsulation, as templates for nanomaterial synthesis, or in the development of responsive "smart" materials. researchgate.net

Future Research Directions and Broader Perspectives

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of medium-sized rings like oxepanes is a known challenge in organic chemistry due to unfavorable enthalpic and entropic factors. acs.orgodu.edu Current methods for constructing the oxepane (B1206615) core include ring-closing metathesis, intramolecular Williamson ether synthesis, and various cyclization strategies. odu.edursc.org However, these often require harsh conditions, expensive catalysts, or generate significant waste. Future research should prioritize the development of more efficient and greener synthetic routes to methyl oxepane-2-carboxylate.

Key areas of focus could include:

Catalytic Green Methodologies: Exploring novel catalytic systems that operate under milder conditions and utilize more environmentally friendly reagents. This could involve advancements in photocatalysis, biocatalysis, or the use of earth-abundant metal catalysts. researchgate.netijnc.ir The use of biocatalytic strategies, in particular, could offer high selectivity and reduce the need for protecting groups. researchgate.net

Renewable Starting Materials: Investigating synthetic pathways that begin from renewable feedstocks, aligning with the principles of green chemistry. ijnc.ir

Atom Economy: Designing synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

A comparative table of potential green synthesis approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net | Enzyme discovery and engineering for specific substrate, scalability. |

| Photocatalysis | Use of light as a clean reagent, novel reaction pathways. researchgate.net | Catalyst stability, quantum yield optimization, specialized equipment. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. nih.govbuchhaus.ch | Initial setup cost, potential for clogging with solid byproducts. |

| Mechanochemistry | Solvent-free or reduced solvent reactions, unique reactivity. | Scalability, understanding reaction mechanisms. |

Exploration of Novel Reactivity and Unprecedented Transformations of the Oxepane Ring

The reactivity of the oxepane ring in this compound is largely unexplored. The presence of the ester functionality at the 2-position is expected to influence the ring's electronic properties and reactivity. Future research should aim to uncover novel transformations of this specific molecule.

Potential areas for investigation include:

Ring-Opening Reactions: While ring-opening reactions of simpler oxepanes are known, the influence of the C2-ester group on the regioselectivity and stereoselectivity of these reactions warrants detailed study. magtech.com.cnoup.comcymitquimica.com Understanding how different nucleophiles and electrophiles interact with the ring could lead to the synthesis of a diverse range of functionalized acyclic compounds.

Ring-Contraction and Ring-Expansion Reactions: Investigating conditions that could induce ring contraction to form substituted tetrahydrofurans or tetrahydropyrans, or ring expansion to larger cyclic ethers, would be of significant synthetic interest. rsc.org

Functionalization of the Oxepane Core: Developing methods for the selective functionalization of the oxepane ring at positions other than C2, without opening the ring, would provide access to a wider range of derivatives with potentially interesting properties.

Integration of Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. researchgate.netchemrxiv.orgsigmaaldrich.com These technologies offer the potential to accelerate the exploration of the chemical space around this compound.

Future directions in this area include:

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of the parent compound could offer advantages in terms of safety, scalability, and reproducibility. nih.govacs.org

Automated Library Synthesis: Utilizing automated synthesis platforms to generate libraries of this compound derivatives with variations in substitution patterns. researchgate.netnih.gov This would enable the rapid screening of compounds for desired biological or material properties. The use of pre-packed reagent cartridges could further streamline this process. sigmaaldrich.comsigmaaldrich.com

Computational Design and Targeted Synthesis of Functionalized Derivatives with Desired Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. nih.govacs.org Applying these methods to this compound and its derivatives could significantly enhance the efficiency of discovering new functional molecules.

Key research avenues include:

In Silico Screening: Employing computational docking and virtual screening techniques to predict the interaction of this compound derivatives with biological targets of interest. researchgate.netscispace.comajol.infonih.govresearchgate.net This could identify promising candidates for synthesis and experimental testing.

Property Prediction: Using density functional theory (DFT) and other computational methods to predict the physicochemical properties, reactivity, and stability of novel oxepane derivatives. nih.govacs.org This can help to prioritize synthetic targets with desired characteristics.